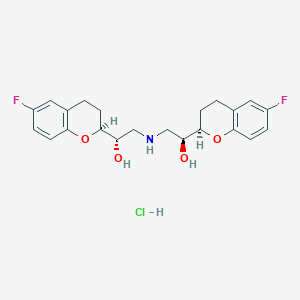

(R,S,S,S)-nebivolol hydrochloride

Overview

Description

Nebivolol hydrochloride is a unique antihypertensive medication distinguished by its selective β1-adrenergic receptor blockade combined with a nitric oxide-mediated vasodilatory effect, attributed to β3-adrenoceptor agonism. This dual-action contributes to its effectiveness in managing hypertension and heart failure while offering a favorable side effect profile compared to traditional β-blockers. Unlike other β-blockers, nebivolol's vasodilatory properties stem from endothelial nitric oxide synthase stimulation rather than α-adrenergic receptor blockade, making it distinct in its class (Fongemie & Felix-Getzik, 2015).

Synthesis Analysis

The synthesis of nebivolol involves the formation of a racemic mixture of its enantiomers, each contributing differently to the drug's pharmacologic profile. Detailed synthesis processes are proprietary and not extensively discussed in accessible literature. However, the pharmacological activity of nebivolol is primarily attributed to its unique molecular structure, which facilitates β1 receptor selectivity and endothelial nitric oxide synthase activation.

Molecular Structure Analysis

Nebivolol hydrochloride's molecular structure is key to its pharmacodynamic profile. X-ray investigations have elucidated the crystal and molecular structures of nebivolol and its isomers, demonstrating the significance of its stereochemistry. The absolute configuration of nebivolol's enantiomers has been determined, highlighting the drug's distinct conformation compared to its isomers and its role in the drug's selective action and vasodilatory properties (Tuchalski et al., 2006).

Chemical Reactions and Properties

Nebivolol hydrochloride undergoes various chemical reactions, including aromatic and alicyclic hydroxylation, which are crucial for its metabolism. The drug's metabolism involves hydroxylation at the benzopyran ring systems, a process that significantly affects its pharmacokinetic profile. High-performance liquid chromatography techniques have been employed to investigate these metabolic pathways, providing insights into the drug's biotransformation (Hendrickx et al., 1996).

Physical Properties Analysis

The physical properties of nebivolol, such as solubility and dissolution rate, have been enhanced through pharmaceutical cocrystal formation. Cocrystals of nebivolol hydrochloride with 4-hydroxybenzoic acid and nicotinamide have shown improved solubility and faster dissolution rates compared to the parent drug, indicating the potential for enhanced bioavailability (Nikam & Patil, 2020).

Chemical Properties Analysis

The chemical properties of nebivolol hydrochloride, including its reactivity and stability under various conditions, have been studied to understand its behavior in different environments. Photochemical degradation studies have revealed the drug's susceptibility to degradation in natural organic matter solutions under simulated sunlight irradiation, highlighting the importance of understanding its stability for environmental and pharmaceutical considerations (Wang et al., 2020).

Scientific Research Applications

Drug Delivery Systems :

- Quick dissolving films of nebivolol hydrochloride using hydroxypropyl methylcellulose and pullulan exhibit high drug release, making them suitable for drug delivery systems with high first-pass metabolism (Parejiya et al., 2013).

- Novel edible gel dosage forms of nebivolol hydrochloride offer a "spoon thick" consistency and faster drug release, which could be more effective for treating hypertension in dysphagic patients (Vijayanand et al., 2016).

- Nanostructured lipid carriers (NLCs) based hydrogels of nebivolol hydrochloride show prolonged release for up to 24 hours with no skin irritation, indicating potential for transdermal delivery (Ghazy et al., 2016).

Medical Applications :

- Nebivolol shows potential as a treatment for hypertension and heart failure, with similar effectiveness and tolerability to other beta-blockers (Sule & Frishman, 2006).

- It has been found effective in reducing clinic and 24-hour ambulatory blood pressure in hypertensive patients (Lacourciére et al., 1994).

- Nebivolol demonstrates neuroprotective abilities as an estrogen receptor agonist, suggesting potential use in hypertension treatment (Manthey et al., 2010).

Pharmacokinetics and Bioavailability :

- Orodispersible tablets and films of Nebivolol hydrochloride show better pharmacokinetic profiles, indicating effectiveness in treating hypertension in dysphagic patients (Vijayanand et al., 2015).

- Pharmaceutical cocrystals of nebivolol hydrochloride enhance solubility and dissolution rates, making them more effective than the parent drug (Nikam & Patil, 2020).

- Self-nanoemulsifying drug delivery systems for nebivolol hydrochloride increase its solubility and permeability through the gastrointestinal membrane (Narkhede et al., 2014).

Mechanism of Action

Target of Action

Nebivolol hydrochloride primarily targets the β1-adrenergic receptors in the heart . These receptors normally bind to hormones called catecholamines, which cause the heart to beat harder and faster . By blocking these receptors, nebivolol helps the heart beat more slowly .

Biochemical Pathways

This results in a greater decrease in systolic and diastolic blood pressure than other beta blockers .

Pharmacokinetics

Nebivolol is metabolized in the liver via CYP2D6-mediated pathways . It has a protein binding of 98% and an elimination half-life of 12-19 hours . The drug is excreted through the kidneys and feces . The absolute oral bioavailability of nebivolol varies from 12 to 96% in subjects characterized as extensive and poor debrisoquine hydroxylators .

Action Environment

The efficacy and stability of nebivolol can be influenced by various environmental factors. Additionally, diabetic patients should monitor their blood glucose levels as beta blockers like nebivolol may mask signs of hypoglycemia .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Nebivolol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets beta-1 adrenergic receptors, leading to decreased vascular resistance and increased stroke volume and cardiac output . Additionally, nebivolol hydrochloride stimulates endothelial nitric oxide synthase via beta-3 agonism, resulting in nitric oxide-mediated vasodilation . This interaction with nitric oxide synthase is crucial for its vasodilatory effects, distinguishing it from other beta-blockers.

Cellular Effects

Nebivolol hydrochloride exerts multiple effects on various cell types and cellular processes. It influences cell function by decreasing resting and exercise heart rates, myocardial contractility, and both systolic and diastolic blood pressure . Furthermore, nebivolol hydrochloride affects cell signaling pathways by blocking beta-1 adrenergic receptors, which leads to reduced activation of the cyclic AMP pathway . This compound also impacts gene expression by modulating the transcription of genes involved in inflammatory responses and oxidative stress .

Molecular Mechanism

The molecular mechanism of nebivolol hydrochloride involves its selective binding to beta-1 adrenergic receptors, leading to the inhibition of these receptors . This binding decreases the activation of adenylate cyclase, resulting in lower levels of cyclic AMP and reduced protein kinase A activity . Additionally, nebivolol hydrochloride stimulates beta-3 adrenergic receptors, which activates endothelial nitric oxide synthase and increases nitric oxide production . This nitric oxide-mediated vasodilation is a key aspect of its antihypertensive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nebivolol hydrochloride change over time. It has a long duration of action, with effects persisting for up to 48 hours after discontinuation . Nebivolol hydrochloride is stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that nebivolol hydrochloride maintains its efficacy in reducing blood pressure and improving cardiac function over prolonged use .

Dosage Effects in Animal Models

The effects of nebivolol hydrochloride vary with different dosages in animal models. At low doses, it effectively reduces blood pressure and heart rate without significant adverse effects . At high doses, nebivolol hydrochloride may cause bradycardia, hypotension, and other toxic effects . Studies have shown that the therapeutic window for nebivolol hydrochloride is wide, with doses ranging from 5 to 40 mg daily being well-tolerated in most cases .

Metabolic Pathways

Nebivolol hydrochloride undergoes extensive first-pass metabolism, primarily catalyzed by the enzyme CYP2D6, with contributions from CYP2C19 and CYP3A4 . The main metabolite is 4-hydroxynebivolol, which retains some pharmacological activity . The metabolism of nebivolol hydrochloride involves alicyclic hydroxylation, dihydroxylation, and aromatic hydroxylation, among other pathways . These metabolic processes are crucial for the elimination and detoxification of the compound.

Transport and Distribution

Nebivolol hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with approximately 98% of the drug bound to plasma proteins . This high protein binding facilitates its distribution throughout the body. Nebivolol hydrochloride is also transported across cell membranes via passive diffusion and possibly through specific transporters . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of nebivolol hydrochloride is primarily within the cytoplasm and cell membranes, where it interacts with beta-adrenergic receptors . It does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its interaction with endothelial nitric oxide synthase suggests some localization within endothelial cells . This subcellular distribution is essential for its pharmacological effects on vascular tone and cardiac function.

properties

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

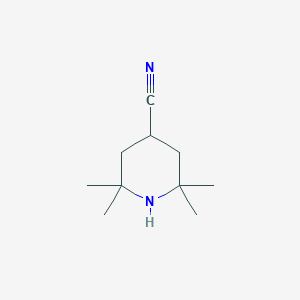

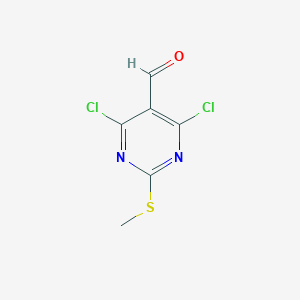

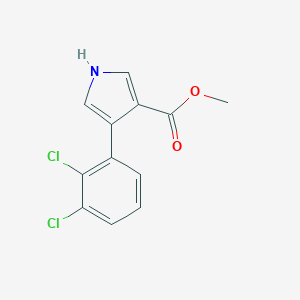

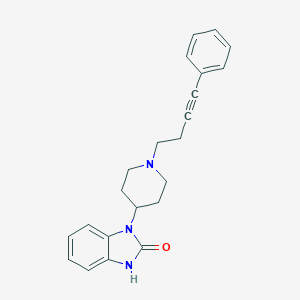

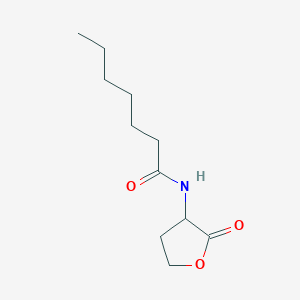

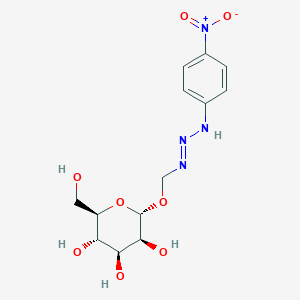

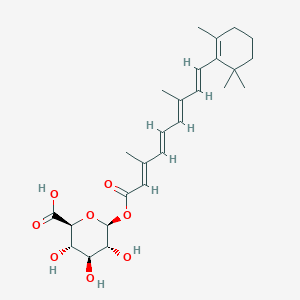

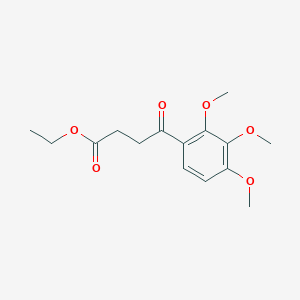

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Nebivolol Hydrochloride is a third-generation beta-blocker with a unique pharmacological profile. It exhibits highly selective β1-receptor antagonist activity, effectively reducing blood pressure and heart rate [, , ]. This selectivity for β1-receptors over β2-receptors contributes to its favorable side effect profile compared to non-selective beta-blockers [].

ANone: Unlike many other beta-blockers, Nebivolol Hydrochloride also promotes nitric oxide release, leading to vasodilation []. This vasodilatory action contributes to its antihypertensive effects by reducing peripheral vascular resistance and improving arterial compliance [].

ANone: While the provided excerpts do not explicitly state the molecular formula and weight of Nebivolol Hydrochloride, they do highlight that it is the hydrochloride salt of the parent compound, Nebivolol. This information can be found in scientific databases or the literature.

ANone: Researchers utilize various spectroscopic techniques to analyze Nebivolol Hydrochloride. These include UV spectrophotometry, which is widely used due to the compound's strong absorbance in the UV region [, , , , , , , ]. Infrared spectroscopy (FTIR) is another valuable tool employed to identify functional groups and assess drug-excipient compatibility in formulations [, , , ].

ANone: Studies investigating the stability of Nebivolol Hydrochloride have revealed its susceptibility to degradation under certain stress conditions. Notably, it exhibits degradation in oxidative environments [, , ]. Researchers have also observed degradation in photolytic conditions [, , ]. These findings underscore the importance of developing appropriate formulations and storage conditions to ensure drug stability.

ANone: Researchers have developed and validated several analytical methods for the accurate and precise quantification of Nebivolol Hydrochloride. High-performance liquid chromatography (HPLC) stands out as a widely adopted technique [, , , , , , , , ]. High-performance thin-layer chromatography (HPTLC) is another preferred method, particularly for its speed and sensitivity [, , , , , , , ]. UV spectrophotometry is also employed, often in combination with other methods like simultaneous equations or Q-analysis for analyzing multi-component formulations [, , , , , ].

ANone: Method validation is crucial to ensure the reliability of analytical data. In the case of Nebivolol Hydrochloride, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) during method validation [, , , , , , , , , , , , , , , , , , , ]. Compliance with International Conference on Harmonization (ICH) guidelines is paramount during this process [, , , , , , , ].

ANone: As a poorly water-soluble drug, Nebivolol Hydrochloride presents challenges in achieving desirable dissolution rates and bioavailability []. To overcome these limitations, researchers have explored various formulation strategies. These include liquisolid compacts, which utilize non-volatile solvents and carriers to improve drug wettability and dissolution [, ]. The development of self-micro-emulsifying drug delivery systems (SMEDDS) is another promising approach to enhance solubility and dissolution, ultimately improving oral bioavailability [].

ANone: The choice of excipients plays a critical role in determining the dissolution characteristics of Nebivolol Hydrochloride tablets. Superdisintegrants like sodium starch glycolate and crosscarmellose sodium are often incorporated to facilitate rapid disintegration and enhance drug release [, , , ]. Polymers like hydroxypropyl methylcellulose (HPMC) and microcrystalline cellulose (MCC) are commonly employed in matrix systems to control drug release [, ]. Optimization of formulation variables, including the concentration of these excipients and the manufacturing process, is crucial for achieving desired dissolution profiles [, , ].

ANone: Recognizing the limitations of conventional oral delivery, researchers have explored alternative administration routes for Nebivolol Hydrochloride to potentially enhance its therapeutic efficacy. Transdermal delivery systems, such as patches, offer the advantage of bypassing first-pass metabolism and providing sustained drug release [, , ]. Nanostructured lipid carriers (NLCs) incorporated into hydrogels have shown promise as a transdermal delivery system for sustained release and improved bioavailability [].

ANone: While not directly addressed in the provided research, targeted drug delivery approaches could potentially enhance the therapeutic index of Nebivolol Hydrochloride. By directing the drug specifically to cardiovascular tissues, it may be possible to achieve greater efficacy at lower doses, potentially minimizing off-target effects.

ANone: Ongoing research on Nebivolol Hydrochloride focuses on refining its delivery and expanding its therapeutic potential. Investigating novel drug delivery systems, including nanoparticles and targeted delivery approaches, could further enhance its bioavailability and efficacy [, ]. Exploring its potential in other cardiovascular conditions beyond hypertension is another promising area of research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)